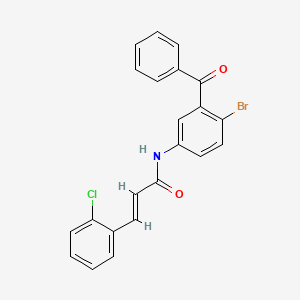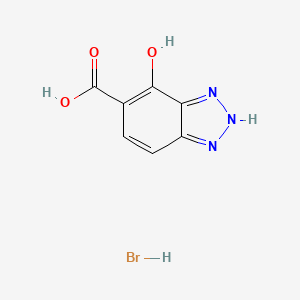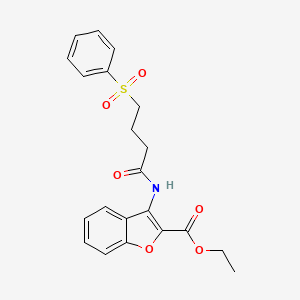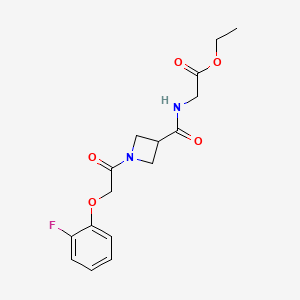![molecular formula C17H24N4O2 B3014751 N-(1-cyano-1,2-dimethylpropyl)-2-[(2-acetamido-5-methylphenyl)amino]acetamide CAS No. 1333981-80-8](/img/structure/B3014751.png)
N-(1-cyano-1,2-dimethylpropyl)-2-[(2-acetamido-5-methylphenyl)amino]acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(1-cyano-1,2-dimethylpropyl)-2-[(2-acetamido-5-methylphenyl)amino]acetamide, also known as CP-690,550, is a small molecule inhibitor of Janus kinase 3 (JAK3). This compound has been extensively studied for its potential use in treating autoimmune diseases, such as rheumatoid arthritis and psoriasis.
作用機序
N-(1-cyano-1,2-dimethylpropyl)-2-[(2-acetamido-5-methylphenyl)amino]acetamide inhibits the activity of JAK3 by binding to its ATP-binding site, which prevents the phosphorylation and activation of downstream signaling molecules. This leads to a reduction in the production of pro-inflammatory cytokines and a decrease in immune cell activation.
Biochemical and Physiological Effects:
In preclinical studies, this compound has been shown to reduce the production of pro-inflammatory cytokines, such as interleukin-2 and interferon-gamma. This reduction in cytokine production is thought to be responsible for the compound's therapeutic effects in autoimmune diseases. This compound has also been shown to reduce the number of activated T cells in the synovial fluid of patients with rheumatoid arthritis.
実験室実験の利点と制限
One advantage of N-(1-cyano-1,2-dimethylpropyl)-2-[(2-acetamido-5-methylphenyl)amino]acetamide is its specificity for JAK3, which reduces the risk of off-target effects. However, this specificity also limits the potential therapeutic applications of this compound, as JAK3 is primarily expressed in immune cells. Another limitation of this compound is its potential for immunosuppression, which can increase the risk of infections.
将来の方向性
There are several potential future directions for research on N-(1-cyano-1,2-dimethylpropyl)-2-[(2-acetamido-5-methylphenyl)amino]acetamide. One area of interest is the use of this compound in combination with other immunomodulatory agents, such as biologics or other small molecule inhibitors. Another area of interest is the development of more selective JAK3 inhibitors that have reduced immunosuppressive effects. Finally, further studies are needed to determine the long-term safety and efficacy of this compound in the treatment of autoimmune diseases.
合成法
The synthesis of N-(1-cyano-1,2-dimethylpropyl)-2-[(2-acetamido-5-methylphenyl)amino]acetamide involves several steps. First, a reaction between 2-acetamido-5-methylphenylamine and N-(1-cyano-1,2-dimethylpropyl)glycine ethyl ester yields N-(1-cyano-1,2-dimethylpropyl)-2-[(2-acetamido-5-methylphenyl)amino]acetic acid ethyl ester. This compound is then hydrolyzed to form the corresponding carboxylic acid, which is subsequently converted to the amide form using N,N'-dicyclohexylcarbodiimide and 4-dimethylaminopyridine.
科学的研究の応用
N-(1-cyano-1,2-dimethylpropyl)-2-[(2-acetamido-5-methylphenyl)amino]acetamide has been studied extensively for its potential use in treating autoimmune diseases. In preclinical studies, this compound has been shown to inhibit the activity of JAK3, which plays a key role in the signaling pathways involved in immune cell activation. This inhibition results in a reduction in the production of pro-inflammatory cytokines, such as interleukin-2 and interferon-gamma.
特性
IUPAC Name |
2-(2-acetamido-5-methylanilino)-N-(2-cyano-3-methylbutan-2-yl)acetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H24N4O2/c1-11(2)17(5,10-18)21-16(23)9-19-15-8-12(3)6-7-14(15)20-13(4)22/h6-8,11,19H,9H2,1-5H3,(H,20,22)(H,21,23) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SUYYLNRNCFADHG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)NC(=O)C)NCC(=O)NC(C)(C#N)C(C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H24N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![7-Chloro-1H-benzo[d]imidazole-5-carboxylic acid hydrochloride](/img/structure/B3014669.png)
![N-[1-(4-Bromophenyl)ethyl]cyclopropanamine;hydrochloride](/img/structure/B3014671.png)

![Ethyl 5-[5-(3,4-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl]-2,6-dimethylpyridine-3-carboxylate](/img/structure/B3014675.png)



![2-((1-(3,4-dichlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)amino)ethanol](/img/structure/B3014680.png)
![6-[(6-chloro-3-pyridinyl)methyl]-2-[3-(2,5-dimethyl-1H-pyrrol-1-yl)-2-thienyl]-5,7-dimethylpyrazolo[1,5-a]pyrimidine](/img/structure/B3014684.png)
![N-(3-carbamoyl-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)-1-((5-chlorothiophen-2-yl)sulfonyl)pyrrolidine-2-carboxamide](/img/structure/B3014685.png)
![N-(2-methoxyphenyl)-2-(3-oxo-8-phenoxy-[1,2,4]triazolo[4,3-a]pyrazin-2(3H)-yl)acetamide](/img/structure/B3014687.png)

![N-[(2-aminophenyl)methyl]-N-(carbamoylmethyl)-3,3-dimethylbutanamide](/img/structure/B3014690.png)
